REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[NH:5][C:6]([CH3:21])([CH3:20])[CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O)[CH3:2].O.NN>C(O)C>[CH2:1]([O:3][C:4](=[O:22])[NH:5][C:6]([CH3:21])([CH3:20])[CH2:7][CH2:8][NH2:9])[CH3:2] |f:1.2|
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Name
|
ethyl[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,1-dimethylpropyl]-carbamate
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Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC(CCN1C(C2=CC=CC=C2C1=O)=O)(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After returning to RT
|
Type
|
FILTRATION
|
Details
|
the reaction medium is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC(CCN)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |